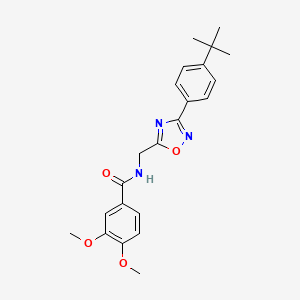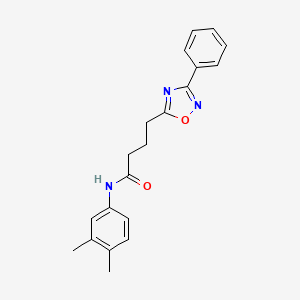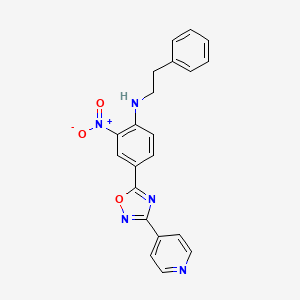![molecular formula C22H22N4O2 B7702104 N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7702104.png)
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide, also known as IQ-1S, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. IQ-1S has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide involves its ability to bind to and inhibit the activity of the protein Dishevelled (Dvl), which is a key component of the Wnt signaling pathway. By inhibiting the activity of Dvl, this compound is able to block the downstream effects of the Wnt pathway, including the proliferation and differentiation of cells.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has been shown to exhibit a variety of other biochemical and physiological effects. These include its ability to inhibit the activity of the transcription factor NF-kB, which is involved in the regulation of inflammation and immune responses. This compound has also been shown to protect against neuronal damage in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide is its ability to selectively inhibit the activity of the Wnt pathway, without affecting other signaling pathways. This makes it a useful tool for studying the role of the Wnt pathway in various biological processes. However, one limitation of this compound is its relatively low potency, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide. One area of interest is the development of more potent analogs of the compound, which could be used as potential anticancer drugs. Another direction is the investigation of the compound's effects on other signaling pathways, which could lead to the identification of new therapeutic targets. Additionally, the potential use of this compound in the treatment of neurodegenerative diseases warrants further investigation.
Synthesemethoden
The synthesis of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide is a multi-step process that involves the use of various reagents and catalysts. The first step involves the synthesis of the pyrazolo[3,4-b]quinoline core, which is achieved through the reaction of 2-aminobenzonitrile with ethyl acetoacetate. The resulting product is then subjected to a series of reactions, including bromination, reduction, and cyclization, to yield the desired compound.
Wissenschaftliche Forschungsanwendungen
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its ability to inhibit the activity of the Wnt signaling pathway, which is involved in the regulation of cell proliferation and differentiation. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs.
Eigenschaften
IUPAC Name |
4-methoxy-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-14(2)13-26-21-18(12-16-6-4-5-7-19(16)23-21)20(25-26)24-22(27)15-8-10-17(28-3)11-9-15/h4-12,14H,13H2,1-3H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCQDOGEHOWRGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7702024.png)


![2,7-dimethyl-N'-(propan-2-ylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7702048.png)






![2-chloro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7702091.png)


